5-[(4-Fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol
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Overview
Description
5-[(4-Fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a complex organic compound that features a combination of fluorobenzyl, methoxyphenyl, and oxazolyl groups
Preparation Methods
The synthesis of 5-[(4-Fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorobenzyl alcohol with 2-methoxyphenyl-3-methyl-1,2-oxazole-5-carboxylic acid under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[(4-Fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-Fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the fluorobenzyl and oxazolyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include:
4-(4-Fluorobenzyloxy)phenylboronic acid: Shares the fluorobenzyl group but differs in the presence of the boronic acid moiety.
Phenylboronic acid: Contains a phenyl group with boronic acid, used in organic synthesis.
2-Methoxyphenyl derivatives: Compounds with the 2-methoxyphenyl group, used in various chemical applications. The uniqueness of 5-[(4-Fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol lies in its combination of functional groups, which confer specific chemical and biological properties not found in the individual components
Properties
Molecular Formula |
C24H20FNO4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol |
InChI |
InChI=1S/C24H20FNO4/c1-15-23(20-5-3-4-6-22(20)28-2)24(30-26-15)19-12-11-18(13-21(19)27)29-14-16-7-9-17(25)10-8-16/h3-13,27H,14H2,1-2H3 |
InChI Key |
VCQPIDNAMROPLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C2=CC=CC=C2OC)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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